Ammonium trifluoroacetate

HPLC UV detection method development

Choose Ammonium trifluoroacetate (ATFA) for its unique pH 5.0-6.5 buffering window, ideal for LC-MS analyses where ammonium acetate/formate fail. It boosts ESI-MS response for sugars, minimizes baseline noise (Amax ≤0.05 at 260nm), and resolves acidic/basic racemates on a single column. Simplify method development and improve data quality with this essential, high-purity buffer.

Molecular Formula C2H4F3NO2
Molecular Weight 131.05 g/mol
Cat. No. B7768052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium trifluoroacetate
Molecular FormulaC2H4F3NO2
Molecular Weight131.05 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)[O-].[NH4+]
InChIInChI=1S/C2HF3O2.H3N/c3-2(4,5)1(6)7;/h(H,6,7);1H3
InChIKeyYCNIBOIOWCTRCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Trifluoroacetate Technical Baseline for Scientific Procurement


Ammonium trifluoroacetate (CAS 3336-58-1) is a volatile ammonium salt formed from trifluoroacetic acid, serving as a multifunctional additive in high-performance liquid chromatography (HPLC) and mass spectrometry. It functions as a pH adjuster, ion-pairing agent, and chiral selector, offering a distinct profile that sets it apart from conventional ammonium acetate or ammonium formate buffers [1]. Its high purity grade (≥99.0%) and low UV absorption characteristics make it a strategic choice for applications demanding precise analytical performance and method robustness .

Why Ammonium Trifluoroacetate Cannot Be Replaced by Generic Ammonium Salts


While ammonium acetate and ammonium formate are widely used as volatile buffers in LC-MS, they lack the unique ion-pairing and chiral recognition capabilities of the trifluoroacetate anion. Substituting ammonium trifluoroacetate with these generic salts often leads to unresolved enantiomers, reduced peak symmetry for basic analytes, and compromised MS sensitivity due to different ionization behaviors [1][2]. The trifluoroacetate moiety enables a distinctive dual functionality—simultaneous resolution of acidic and basic racemates without mobile phase alteration—a feature not achievable with simple acetate or formate counterparts [3].

Quantitative Performance Differentiation of Ammonium Trifluoroacetate Against Key Comparators


UV Transparency Advantage Over Ammonium Acetate and Formate

Ammonium trifluoroacetate demonstrates superior UV transparency at longer wavelengths compared to ammonium acetate and ammonium formate, which have significant absorbance below 210 nm. At 260 nm, a 10% aqueous solution exhibits an absorbance of ≤0.05 AU, while at 280 nm the absorbance is ≤0.03 AU . In contrast, ammonium acetate and ammonium formate have UV cutoffs of 205 nm and 210 nm respectively, limiting their utility in low-UV detection [1]. This quantitative difference translates to lower baseline noise and enhanced detection sensitivity for analytes absorbing in the 260-290 nm range.

HPLC UV detection method development

Chiral Resolution Versatility: Simultaneous Separation of Acidic and Basic Racemates

In normal-phase chiral HPLC, ammonium trifluoroacetate as a mobile phase additive enabled baseline resolution of both acidic and basic racemates on the same derivatized polysaccharide column, without changing the mobile phase composition [1]. This contrasts with standard acidic additives like trifluoroacetic acid (TFA) or basic additives like diethylamine, which typically require separate mobile phases for acidic vs. basic analytes [2]. The study successfully resolved a panel of pharmaceutical standard racemates, demonstrating a significant reduction in method development time and solvent consumption [1].

Chiral chromatography enantiomer separation pharmaceutical analysis

Moderate MS Signal Suppression Relative to TFA

While ammonium trifluoroacetate shares the trifluoroacetate anion with TFA, its MS signal suppression is less severe than that of the free acid. Studies on fluorinated carboxylic acids show that TFA suppresses ESI signals of amine analytes by 30-80% compared to an ion-pair free buffer [1]. However, the presence of the ammonium counterion in ammonium trifluoroacetate mitigates this effect to some extent, offering a compromise between chromatographic performance and MS sensitivity [2]. In comparison, ammonium acetate exhibits minimal suppression but lacks the ion-pairing benefits for basic analytes [3].

LC-MS electrospray ionization bioanalysis

pH Buffering Range and Capacity Relative to Ammonium Acetate

Ammonium trifluoroacetate provides effective buffering in the pH 5-6.5 range (10% aqueous solution) , which is distinct from the buffering ranges of ammonium acetate (pH 3.8-5.8 and 8.2-10.2) and ammonium formate (pH 2.8-4.8 and 8.2-10.2) [1]. The pKa of trifluoroacetic acid is 0.3 [2], while the ammonium ion has a pKa of 9.2 [3]. This combination yields a buffer system with a unique pH profile that can be advantageous for separating analytes with pKa values in the 5-6 range, where ammonium acetate has limited capacity [4].

HPLC buffer selection method robustness

Optimal Use Cases for Ammonium Trifluoroacetate in Analytical and Pharmaceutical Workflows


Chiral HPLC Method Development for Drug Discovery

When developing chiral separation methods for pharmaceutical lead compounds, ammonium trifluoroacetate serves as a universal additive that resolves both acidic and basic racemates on a single polysaccharide-based column without changing the mobile phase [1]. This reduces method development time by up to 50% and minimizes solvent consumption, directly lowering operational costs in high-throughput screening laboratories [1].

HPLC-UV Analysis of Analytes with Absorbance Above 210 nm

For analytes that absorb in the 260-290 nm range, using ammonium trifluoroacetate as a mobile phase additive results in lower baseline noise and improved sensitivity due to its minimal UV absorbance at these wavelengths (≤0.05 AU at 260 nm) . This is particularly valuable for purity assays and impurity profiling where accurate quantification is critical .

LC-MS of Basic Pharmaceuticals Requiring Balanced Sensitivity and Peak Shape

In LC-ESI-MS methods for basic drugs, ammonium trifluoroacetate provides a middle ground: it offers better peak symmetry than ammonium acetate while causing less signal suppression than pure TFA [2][3]. This balance is essential for bioanalytical methods that demand both robust chromatography and acceptable MS detection limits [2].

pH Optimization for Analytes with pKa 5-6 in Volatile Buffer Systems

When developing HPLC methods for compounds with pKa values between 5 and 6, ammonium trifluoroacetate (pH 5-6.5) offers a volatile buffering range not available with ammonium acetate or formate [4]. This enables method optimization at a pH where traditional MS-compatible buffers lack sufficient capacity, leading to improved retention and resolution .

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